molecular formula C19H19ClN2O3 B4395170 N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide

N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide

Cat. No. B4395170
M. Wt: 358.8 g/mol
InChI Key: QLFCIIPKHLVMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CQMA is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide can modulate the immune system by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. This can reduce the risk of toxicity and side effects. However, N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide has a low solubility in water, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the research on N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in cancer treatment and inflammation. Another direction is to explore its potential as a combination therapy with other compounds, such as chemotherapy drugs, to enhance its efficacy. Finally, the development of new synthetic methods to improve the solubility and bioavailability of N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide can expand its use in medical research.
In conclusion, N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide is a promising compound that has potential applications in medical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide can provide valuable insights into its potential as a therapeutic agent.

Scientific Research Applications

N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-chloro-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12(23)21-16-11-18(25-2)14(10-15(16)20)19(24)22-9-5-7-13-6-3-4-8-17(13)22/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFCIIPKHLVMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-5-methoxyphenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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